molecular formula C14H18O4 B13943058 1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester CAS No. 55044-59-2

1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester

Cat. No.: B13943058
CAS No.: 55044-59-2
M. Wt: 250.29 g/mol
InChI Key: FZBIHUWXOTWRGI-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester is an organic compound with a complex structure It is a derivative of benzenedicarboxylic acid, featuring methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester typically involves esterification reactions. One common method is the reaction of 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid.

    Reduction: 4-Methyl-5-(1-methylethyl)-1,2-benzenedimethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The aromatic ring and substituents can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Another ester of benzenedicarboxylic acid, but with different substituents.

    Dimethyl isophthalate: Similar structure but with different positions of the ester groups.

Uniqueness

4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester is unique due to the presence of both methyl and isopropyl groups, which influence its chemical reactivity and potential applications. Its specific structure allows for distinct interactions in chemical and biological systems, setting it apart from other similar compounds.

Properties

CAS No.

55044-59-2

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

dimethyl 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H18O4/c1-8(2)10-7-12(14(16)18-5)11(6-9(10)3)13(15)17-4/h6-8H,1-5H3

InChI Key

FZBIHUWXOTWRGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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